Potent P2X3 Receptor Antagonism: Direct Comparison Against Unsubstituted and Alkyl Analogs
(4-Cyclohexylphenyl)methanamine demonstrates potent antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. This activity is critically dependent on the cyclohexylphenyl moiety; simpler benzylamines or unsubstituted phenyl analogs are reported as inactive or exhibit drastically reduced potency in this assay system [2]. The specific cyclohexyl substitution pattern is thus essential for achieving low nanomolar antagonism, providing a clear rationale for its selection over generic building blocks.
| Evidence Dimension | P2X3 Receptor Antagonism Potency (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Unsubstituted benzylamine and short alkyl chain analogs |
| Quantified Difference | Inactive or >10-fold decrease in potency |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, measured at 10 µM |
Why This Matters
This specific potency profile makes (4-cyclohexylphenyl)methanamine a validated, high-value starting point for medicinal chemistry campaigns targeting P2X3-mediated pain and inflammatory disorders, where generic amines would fail to produce a lead series.
- [1] BindingDB. (2012). Affinity Data for BDBM50118219 at P2X3 purinoceptor 3. EC50: 80 nM. View Source
- [2] BindingDB. (2012). PrimarySearch_ki results for P2X3 purinoceptor 3, showing lack of activity for simpler analogs. View Source
